Superior Antagonist Potency in RXR Assay
In a direct head-to-head comparison using an RXR homodimer reporter gene assay (vs. compound 15), RXR antagonist 1 (compound 6a) exhibited a significantly higher pA2 value of 7.58 compared to 6.90 for RXR antagonist 2 (compound 6b) [1]. This indicates that 6a is a more potent antagonist in this specific assay system.
| Evidence Dimension | Functional antagonistic potency (pA2) |
|---|---|
| Target Compound Data | pA2 = 7.58 (vs compound 15) |
| Comparator Or Baseline | RXR antagonist 2 (compound 6b): pA2 = 6.90 (vs compound 15) |
| Quantified Difference | 6a exhibits 0.68 log unit higher potency |
| Conditions | RXR homodimer reporter gene assay (M2H system) in human cells [1] |
Why This Matters
A higher pA2 value indicates that RXR antagonist 1 is a more potent functional antagonist, allowing for the use of lower concentrations to achieve the same level of receptor blockade, which is critical for minimizing off-target effects in complex biological systems.
- [1] Masaki Watanabe, et al. Increased Molecular Flexibility Widens the Gap between Ki and Kd values in Screening for Retinoid X Receptor Modulators. ACS Med. Chem. Lett. 2022, 13, 2, 211-217 (Table 1). View Source
